2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1400546 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
A study by Shpakovsky et al. (2012) focuses on the synthesis and characterization of organotin(IV) complexes, indicating a methodological approach to creating compounds with potential biological activity. The research showcases how different geometries around the metal center can influence the properties of the synthesized complexes, highlighting the compound's cytotoxic activity against human breast cancer cells (Shpakovsky et al., 2012).
Ligand Optimization for Receptor Binding
Research by Altenbach et al. (2008) explores structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study exemplifies the process of optimizing ligands to improve their potency and efficacy, which could be crucial for the development of new therapeutic agents (Altenbach et al., 2008).
Development of New Heterocyclic Compounds
El-Deeb et al. (2008) describe the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing an efficient method for preparing new heterocyclic compounds that could have diverse scientific applications. This work emphasizes the versatility of pyrimidine derivatives in chemical synthesis and the potential for creating compounds with novel properties (El-Deeb et al., 2008).
Cross-Couplings in Pyrimidines
A study by Majeed et al. (1989) delves into the stannylation reaction and cross-couplings in pyrimidines, providing insights into the synthesis of stannylated pyrimidines and their potential in forming new carbon-carbon bonds through cross-coupling reactions. This research contributes to the field of organic synthesis, offering pathways to complex molecules (Majeed et al., 1989).
Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives
Lee et al. (2005) report on the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. Their work highlights the significance of structural modification in altering the photophysical properties of compounds, which could be beneficial for developing new materials for optoelectronic applications (Lee et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-tert-butyl-5-[3-(2-chlorophenyl)pyrrolidine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,3)18-21-10-14(16(24)22-18)17(25)23-9-8-12(11-23)13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXVQAZJJCHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.